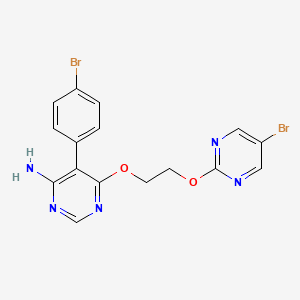
Macitentan Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Impurity Profiling and Stability Analysis
Macitentan, often facing stability issues in tablet form, requires a reliable method for quantifying its impurities. Lakka, Kuppan, and Rangasamy (2019) developed a stability-indicating high-performance liquid chromatography method for this purpose. This method efficiently separates the drug and its impurities, proving especially useful under stressed conditions like hydrolysis and thermal conditions, indicating sensitivity of Macitentan tablets to these environments. The method meets International Conference on Harmonization guidelines and is applicable to the pharmaceutical industry for both assay and impurity determination (Lakka, Kuppan, & Rangasamy, 2019).
Analytical Method Development
In another study, Lakshmi et al. (2016) faced challenges due to the co-elution of Macitentan's critical impurities. They employed Quality by Design (QbD) principles to develop a robust high-performance liquid chromatographic method that effectively separates these critical impurities. The study emphasizes the importance of QbD in developing a more rugged analytical method for pharmaceuticals, showcasing the complexity of analyzing Macitentan and its related compounds (Lakshmi et al., 2016).
Synthesis and Characterization of Related Substances
Jagtap, Toche, and Mathad (2017) identified and synthesized four related impurities observed in Macitentan during its process development. These impurities were detected by high-performance liquid chromatography and characterized by various spectroscopic and chromatographic techniques. The study underscores the significance of thorough impurity profiling in ensuring the purity and safety of pharmaceutical products (Jagtap, Toche, & Mathad, 2017).
Wirkmechanismus
Target of Action
Macitentan Impurity 1, also known as 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine, primarily targets the endothelin A and B receptors (E A and E B) . These receptors are crucial in the regulation of vasoconstriction and vasodilation, and they play a significant role in the pathogenesis of diseases such as pulmonary arterial hypertension (PAH) .
Mode of Action
This compound acts as an antagonist to the endothelin A and B receptors . By binding to these receptors, it blocks signaling from endothelin-1 and -2 . This action inhibits the effects mediated by these receptors, including the increase in cytosolic calcium .
Biochemical Pathways
The compound’s action affects the endothelin (ET)-1 pathway , one of the three main biological pathways implicated in the pathogenesis of PAH . Patients with pulmonary hypertension have increased levels of ET-1 in the plasma and pulmonary vascular endothelium . By antagonizing the endothelin receptors, this compound helps to re-establish the equilibrium between vasoconstriction and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by an open one-compartment disposition model, with linear elimination . For a female patient with pulmonary arterial hypertension after oral administration at 10 mg, macitentan reaches a maximum concentration after 9 hours and, following daily dosing, reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Body weight, sex, race, renal impairment, health status, and formulation are statistically significant covariates on pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of vasoconstriction and cell proliferation induced by endothelin-1 and -2 . This results in the reduction of pulmonary arterial pressure and vascular resistance, which are characteristic of PAH .
Action Environment
Environmental factors such as body weight, sex, race, renal impairment, health status, and formulation can influence the action, efficacy, and stability of this compound . For instance, older age and higher level of baseline World Health Organization functional class were significantly associated with a higher adverse event occurrence . Younger age and shorter disease duration were significantly associated with positive final effectiveness .
Biochemische Analyse
Biochemical Properties
Macitentan and its active metabolite, aprocitentan, are non-peptide, potent, dual endothelin receptor antagonists . They bind to the endothelin A and B receptors (E A and E B) and block signaling from endothelin-1 and -2 .
Cellular Effects
Macitentan Impurity 1, as part of Macitentan, has effects on various types of cells. Endothelin-1 (ET-1) acts on smooth muscle cells (causing vasoconstriction and proliferation), the endothelium (inducing proliferation and vasodilation), and fibroblasts (stimulating contraction, proliferation, and fibrosis) . The effects of ET-1 are mediated by ET A and ET B receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the activation of endothelin receptors across a wide range of endothelin-1 concentrations . This results in a more complete block of endothelin-1 binding under conditions of elevated endothelin-1 levels .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Macitentan and its active metabolite, aprocitentan, have been studied in healthy adults and adult subjects with pulmonary arterial hypertension . Macitentan reached a maximum concentration after 9 hours and, following daily dosing, reached steady state after 3 days .
Metabolic Pathways
Macitentan is metabolized by the cytochrome P450 isoform CYP3A4 to its active metabolite ACT-132577 . Other metabolic pathways yield products without pharmacological activity .
Transport and Distribution
Macitentan and its active metabolite, aprocitentan, do not inhibit hepatic or renal transporters, including organic anion transporting polypeptide (OATP) 1B1 and OATP1B3, and hepatic or renal efflux pumps .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Macitentan, the parent compound, is known to exhibit prolonged receptor binding and increased tissue distribution , suggesting that it may be widely distributed within cells
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPQTGGEXKQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-21-8 |
Source


|
| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
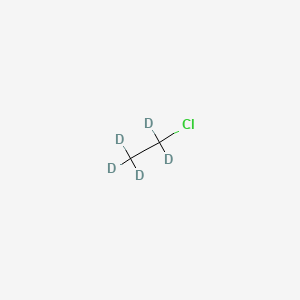
![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

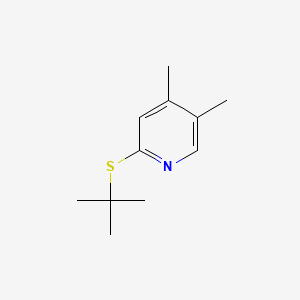
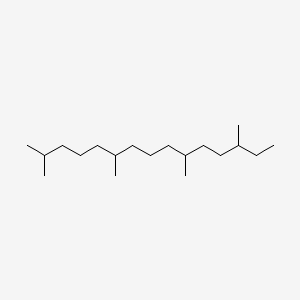

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

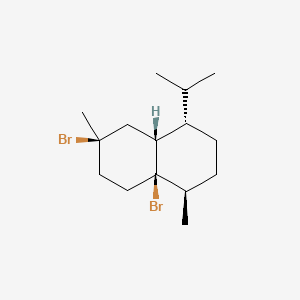
![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
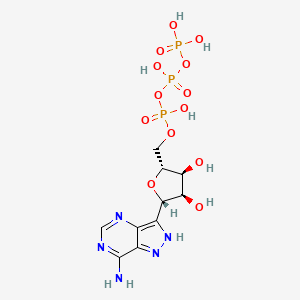
![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
